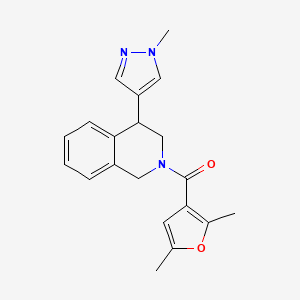
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with the CAS number 2034459-52-2, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.
The molecular formula of the compound is C16H21N3O2 with a molecular weight of 287.36 g/mol. The structure includes a dimethylfuran moiety and a pyrazole derivative, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 2034459-52-2 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing furan and pyrazole rings often demonstrate significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Many derivatives of pyrazole have been shown to possess antimicrobial effects against various pathogens. This compound may exhibit similar activities due to its structural characteristics.
1. Antioxidant Activity
A study performed on structurally related compounds demonstrated that the presence of the furan ring enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity. The compound was tested using DPPH radical scavenging assays, showing promising results in reducing free radical concentrations.
2. Antimicrobial Activity
Research by Qiao et al. (2020) investigated the synthesis and antimicrobial properties of pyrazole derivatives. The study found that derivatives similar to our compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
3. Neuroprotective Effects
In a study focusing on neuroprotective agents, compounds with isoquinoline structures were evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's disease. The compound showed reversible inhibition of MAO B, suggesting potential therapeutic applications in neuroprotection.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The furan moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The pyrazole structure may interact with active sites of enzymes such as MAO B, leading to altered enzyme kinetics and reduced substrate metabolism.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-18(14(2)25-13)20(24)23-11-15-6-4-5-7-17(15)19(12-23)16-9-21-22(3)10-16/h4-10,19H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYZMDNYLINYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














